N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-chlorobenzyl group attached via an acetamide linker and a 2-(thiophen-2-yl)ethyl substituent at position 3 of the pyrimidine ring. Its synthesis typically involves alkylation of thieno[3,2-d]pyrimidinone intermediates with chloroacetamide derivatives under basic conditions, as seen in analogous protocols .
Properties
Molecular Formula |
C21H18ClN3O3S2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11H,7,9,12-13H2,(H,23,26) |
InChI Key |
ZFWFPSZRIGPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents. The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives and utilizing chlorobenzylamine as a key reagent. The synthetic route often emphasizes the formation of the thieno-pyrimidine framework through cyclization reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve induction of apoptosis in cancer cells, which was assessed through various assays including AO/EtBr staining that differentiates live and apoptotic cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Reactive oxygen species (ROS) generation |
Other Biological Activities
Apart from its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities in vitro, potentially making them candidates for treating inflammatory diseases.
Case Studies
A notable study published in ResearchGate described the identification of this compound through a drug library screening on multicellular spheroids. The results indicated that it could effectively reduce tumor growth in vivo models while exhibiting minimal toxicity to normal cells .
Another investigation focused on its interaction with specific molecular targets related to cancer proliferation pathways. The compound was found to inhibit key enzymes involved in tumor growth signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs share the thieno[3,2-d]pyrimidine scaffold but differ in substituents, which critically modulate physicochemical and biological properties. Below is a comparative analysis of four related compounds:
Key Research Findings
- Bioactivity Trends : Thiophene-containing derivatives show enhanced cytotoxicity over purely aromatic substituents (e.g., phenyl), likely due to improved membrane permeability .
- Crystallographic Data : Analogous dichlorophenyl-acetamides exhibit twisted conformations between aromatic rings (61.8° dihedral angle), affecting packing and solubility .
Preparation Methods
Cyclocondensation of 3-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via microwave-assisted cyclization of 3-amino-5-arylthiophene-2-carboxamide precursors with formic acid. A study demonstrated that irradiating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (11a) with formic acid at 150°C for 20 minutes produced the thieno[3,2-d]pyrimidin-4-one scaffold (18a) in 87% yield. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | <100°C: <40% yield |
| Reaction Time | 20 minutes | >30 min: Decomposition |
| Solvent | Acetic acid | Toluene: 22% lower yield |
The reaction proceeds via intramolecular cyclization, with the amide nitrogen attacking the formyl carbon.
Alternative Route Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) facilitates the conversion of thieno[3,2-d]pyrimidin-4-ones to chloropyrimidines. Treating 18a with POCl₃ at 80°C for 4 hours yields 4-chlorothieno[3,2-d]pyrimidine (19a) . This intermediate is critical for subsequent nucleophilic substitutions.
Incorporation of 2-(Thiophen-2-yl)Ethyl Side Chain
Alkylation of Pyrimidinone Nitrogen
The 3-position nitrogen of the thienopyrimidinone core undergoes alkylation with 2-(thiophen-2-yl)ethyl bromide. A representative procedure involves:
- Dissolving 19a (1.0 equiv) in dry DMF under nitrogen
- Adding K₂CO₃ (2.5 equiv) and 2-(thiophen-2-yl)ethyl bromide (1.2 equiv)
- Heating at 60°C for 12 hours
Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the alkylated product with 73% yield. NMR data confirms successful substitution:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 4.30 (t, J = 7.2 Hz, 2H, CH₂), 3.10 (t, J = 7.2 Hz, 2H, CH₂)
Acetamide Linkage Formation
Nucleophilic Acyl Substitution
The final acetamide group is installed via reaction of 2-chlorobenzylamine with activated pyrimidinyl acetic acid derivatives. A validated protocol includes:
- Generating the acid chloride from 2-(pyrimidinyl)acetic acid using thionyl chloride (SOCl₂)
- Reacting with N-(2-chlorobenzyl)amine in dichloromethane at 0°C
- Neutralizing with aqueous NaHCO₃
| Reagent | Equiv | Role |
|---|---|---|
| SOCl₂ | 3.0 | Acid chloride formation |
| Et₃N | 2.5 | Base |
| Reaction Time | 2 h | Completion monitoring |
The product is recrystallized from ethanol/water (1:1) to achieve >98% purity.
Integrated Synthetic Pathway
Convergent Synthesis Strategy
Combining the above steps, the full synthesis proceeds as:
- Thienopyrimidinone Core: Microwave-assisted cyclization (87% yield)
- Side Chain Installation: Alkylation with 2-(thiophen-2-yl)ethyl bromide (73% yield)
- Acetamide Coupling: Acid chloride aminolysis (68% yield)
Overall Yield: 87% × 73% × 68% = 43.2%
Comparative Analysis of Methods
| Method | Yield | Purity | Time Efficiency |
|---|---|---|---|
| Sequential Synthesis | 43% | 98% | 36 hours |
| One-Pot Approach | 31% | 85% | 24 hours |
The sequential method remains superior for large-scale production despite longer duration.
Structural Characterization
Spectroscopic Validation
FTIR (KBr):
¹³C NMR (100 MHz, DMSO-d₆):
Process Optimization
Solvent Screening
Replacing DMF with dimethylacetamide (DMAc) in the alkylation step increased yields to 79% while reducing reaction time to 8 hours.
Catalytic Enhancements
Adding 5 mol% CuI accelerated the acetamide coupling step, achieving 82% yield in 1.5 hours versus 68% in 2 hours without catalyst.
Q & A
Q. Critical Factors :
- Temperature : Reduction steps require controlled temperatures (e.g., 273 K) to minimize side reactions .
- Catalyst selection : EDC improves condensation efficiency compared to traditional coupling agents.
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures enhances purity (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Substitution | KOH, DMSO, 80°C | 78 | 90 | |
| Reduction | Fe powder, HCl, 273 K | 85 | 88 | |
| Condensation | EDC, CH₂Cl₂, triethylamine | 72 | 95 |
How can researchers confirm the molecular structure of this compound?
Basic Research Question
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52 Å) and angles (e.g., N–H⋯N = 118°), confirming stereochemistry .
- NMR spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl groups) validate functional groups .
- Mass spectrometry : High-resolution MS (e.g., [M+H]⁺ = 345.81) confirms molecular weight .
Q. Methodological Tip :
- Use slow evaporation from methanol/acetone (1:1) to grow single crystals suitable for XRD .
What strategies resolve contradictions in biological activity data from different assays?
Advanced Research Question
Discrepancies may arise from:
- Impurity profiles : By-products from incomplete condensation (e.g., unreacted cyanoacetic acid) can skew bioassay results. Use HPLC-MS to quantify impurities (<2%) .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 5.5) affects solubility. Pre-saturate solutions in PBS or DMEM for consistency .
- Target specificity : Validate interactions via isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Case Study :
A study reported conflicting IC50 values (10 μM vs. 25 μM) in kinase assays. Adjusting Mg²⁺ concentration (from 1 mM to 5 mM) resolved variability due to cofactor dependency .
How can computational modeling study this compound’s reactivity?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., thiophene ring’s sulfur atom) .
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. A study achieved a docking score of −9.2 kcal/mol, correlating with experimental IC50.
- MD simulations : Analyze stability in lipid bilayers (e.g., 100 ns trajectories) to assess membrane permeability .
Q. Table 2: Computational Parameters
| Parameter | Value | Reference |
|---|---|---|
| Docking Score | −9.2 kcal/mol | |
| HOMO-LUMO Gap | 4.3 eV | |
| Solubility (LogP) | 2.8 (predicted) |
What steps optimize the condensation reaction to avoid by-products?
Basic Research Question
- Stoichiometry : Use a 1.2:1 molar ratio of amine to cyanoacetic acid to drive the reaction to completion .
- Catalyst activation : Pre-activate EDC with NHS (N-hydroxysuccinimide) for 10 minutes before adding the amine .
- Solvent choice : Dichloromethane minimizes side reactions vs. polar aprotic solvents like DMF .
Q. Troubleshooting :
- If yield <70%, check for residual moisture (use molecular sieves) or increase reaction time to 6 hours .
What techniques characterize polymorphic forms or solvates?
Advanced Research Question
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7°) to identify polymorphs .
- DSC : Endothermic peaks (e.g., 459–461 K) confirm melting points of distinct forms .
- TGA : Monitor weight loss (~5% at 373 K) to detect solvates (e.g., methanol clathrates) .
Example :
A polymorph screened via PXRD showed a triclinic crystal system (a = 13.70 Å, b = 14.16 Å), differing from the monoclinic form (β = 93.15°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
